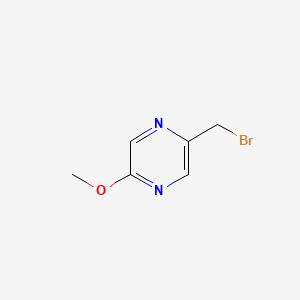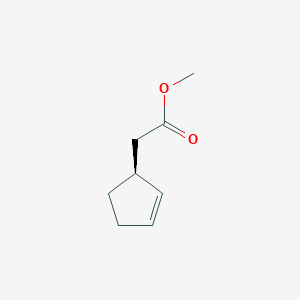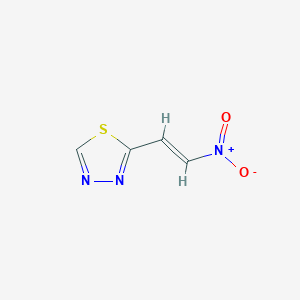
2-(2-Nitrovinyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrovinyl)-1,3,4-thiadiazole is an organic compound characterized by the presence of a nitrovinyl group attached to a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrovinyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with nitroethene. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitrovinyl group. The reaction conditions often include moderate temperatures (around 50-70°C) and solvents like ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of nitro-substituted thiadiazole derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrovinyl group can be replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride; reactions are usually performed in ethanol or methanol at room temperature.
Substitution: Amines, thiols; reactions often require mild heating and solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Nitro-substituted thiadiazole derivatives.
Reduction: Amino-substituted thiadiazole derivatives.
Substitution: Various substituted thiadiazole compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Nitrovinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-(2-Nitrovinyl)-1,3,4-thiadiazole exerts its effects involves interactions with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in the modulation of cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparación Con Compuestos Similares
2-(2-Nitrovinyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-(2-Nitrovinyl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
2-(2-Nitrovinyl)-1,3,4-thiazole: Similar to thiadiazole but with a thiazole ring, which can influence its biological activity and chemical behavior.
Uniqueness: 2-(2-Nitrovinyl)-1,3,4-thiadiazole is unique due to the presence of both a nitrovinyl group and a thiadiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications. The thiadiazole ring contributes to the compound’s stability and ability to participate in diverse chemical reactions, while the nitrovinyl group provides a site for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C4H3N3O2S |
|---|---|
Peso molecular |
157.15 g/mol |
Nombre IUPAC |
2-[(E)-2-nitroethenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H3N3O2S/c8-7(9)2-1-4-6-5-3-10-4/h1-3H/b2-1+ |
Clave InChI |
KRBDGWFFTIGWDQ-OWOJBTEDSA-N |
SMILES isomérico |
C1=NN=C(S1)/C=C/[N+](=O)[O-] |
SMILES canónico |
C1=NN=C(S1)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



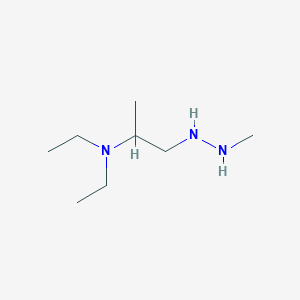

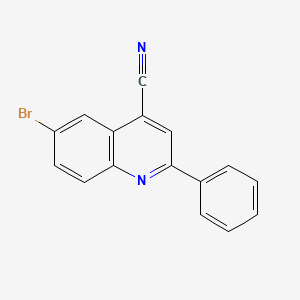

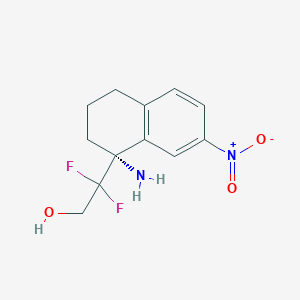
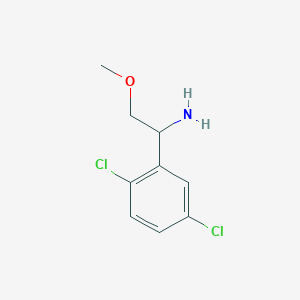

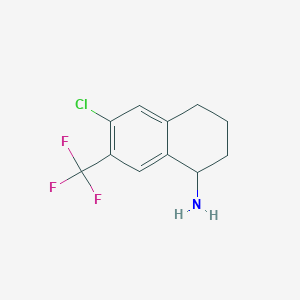
![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
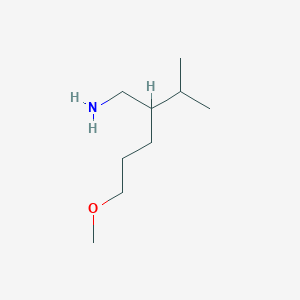
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
